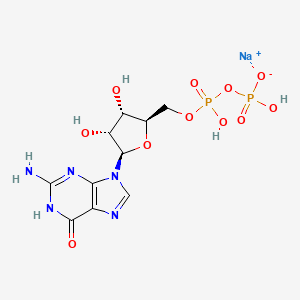

Guanosine 5'-diphosphate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

43139-22-6 |

|---|---|

Molecular Formula |

C10H14N5NaO11P2 |

Molecular Weight |

465.18 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |

InChI Key |

AGZYQLYGEWDYOF-GWTDSMLYSA-M |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Guanosine 5'-diphosphate (GDP) in the G-Protein Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the G-protein cycle, with a specific focus on the indispensable role of Guanosine 5'-diphosphate (GDP). Understanding the molecular intricacies of GDP's function is critical for the development of novel therapeutics targeting G-protein-coupled receptors (GPCRs), which constitute a significant portion of all FDA-approved drug targets.[1]

Introduction to the G-Protein Cycle

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors, responsible for transducing a vast array of extracellular signals—including hormones, neurotransmitters, and sensory stimuli—into intracellular responses.[1][2][3] These receptors are intrinsically linked to heterotrimeric G-proteins, which act as molecular switches.[4] The G-protein complex consists of three subunits: Gα, Gβ, and Gγ.[5][6] The cyclical activation and inactivation of these proteins, known as the G-protein cycle, is fundamental to cellular signaling.

The G-protein cycle is, at its core, a nucleotide-dependent process, transitioning between an inactive, GDP-bound state and an active, Guanosine 5'-triphosphate (GTP)-bound state.[4] This transition is tightly regulated by various proteins that control the binding, hydrolysis, and exchange of guanine (B1146940) nucleotides.[7]

The Role of GDP: The Gatekeeper of the Inactive State

Guanosine 5'-diphosphate (GDP) is central to maintaining the quiescent or "off" state of the G-protein. In this basal state, the Gα subunit is tightly bound to GDP and forms a stable heterotrimer with the Gβγ dimer.[8][9][10] This GDP-bound conformation prevents the Gα subunit from interacting with and activating downstream effector proteins, thereby ensuring that signaling pathways remain dormant in the absence of an appropriate stimulus.

The high affinity of the Gα subunit for GDP is a critical feature that locks the G-protein in its inactive conformation. The dissociation of GDP is a very slow process under normal physiological conditions, effectively creating a kinetic barrier to spontaneous activation.[11]

Ligand-Induced Activation and GDP Release

The initiation of G-protein signaling occurs when an agonist binds to its cognate GPCR. This binding induces a conformational change in the receptor, which in turn allows the GPCR to function as a Guanine Nucleotide Exchange Factor (GEF).[1][2][11] The activated GPCR interacts with the GDP-bound G-protein heterotrimer, catalyzing the release of GDP from the Gα subunit.[1][5]

This GDP-for-GTP exchange is the pivotal activation step.[6] Due to the significantly higher intracellular concentration of GTP relative to GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket on the Gα subunit.[11]

GTP Binding, Subunit Dissociation, and Signal Transduction

The binding of GTP induces a dramatic conformational change in the Gα subunit, particularly in regions known as the "switch" domains.[7] This change has two immediate and crucial consequences:

-

The affinity of the Gα-GTP subunit for the GPCR is reduced, leading to its release from the receptor.

Both the free Gα-GTP subunit and the Gβγ dimer are now active and can independently interact with and modulate the activity of a variety of downstream effector proteins, such as adenylyl cyclase, phospholipase C, and various ion channels.[2][5][9] This initiates the signaling cascade that ultimately leads to a specific cellular response.

Signal Termination: The Return to the GDP-Bound State

The duration of the signal is controlled by the intrinsic GTPase activity of the Gα subunit.[5] The Gα subunit slowly hydrolyzes the bound GTP to GDP and inorganic phosphate (B84403) (Pi).[12] This hydrolysis is a critical "off" switch, returning the Gα subunit to its inactive, GDP-bound conformation.

This process can be significantly accelerated by a family of proteins known as GTPase-Activating Proteins (GAPs), which include the Regulators of G protein Signaling (RGS) proteins.[12][13][14] GAPs enhance the GTPase activity of the Gα subunit, ensuring a timely termination of the signal.[14][15] Once GTP is hydrolyzed, the Gα-GDP subunit re-associates with a Gβγ dimer, reforming the inactive heterotrimer and completing the cycle.[5]

// Nodes for regulatory proteins GEF [label="GPCR as GEF", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GAP [label="GAP/RGS", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing the cycle GPCR -> GEF [label="Agonist Binding", style=dashed, color="#202124"]; GEF -> Inactive [label="GDP Release", color="#EA4335"]; Inactive -> Active_Ga [label="GTP Binding &\nSubunit Dissociation", color="#34A853"]; Inactive -> Active_Gby [style=invis]; // for layout

// Parallel activation edge [style=invis, arrowhead=none]; Inactive -> Active_Gby;

// Effector interaction Active_Ga -> Effector_A [label="Signal Transduction", color="#202124"]; Active_Gby -> Effector_B [label="Signal Transduction", color="#202124"];

// Return to inactive state Active_Ga -> GAP [label="GTP Hydrolysis", color="#EA4335"]; GAP -> Inactive [label="Reassociation", color="#4285F4"];

// Invisible edges for layout {rank=same; Inactive; GEF;} {rank=same; Active_Ga; Active_Gby;} {rank=same; Effector_A; Effector_B;} } The G-Protein Signaling Cycle.

Quantitative Data

The kinetics and affinities of nucleotide binding are crucial for the proper functioning of the G-protein cycle. Below is a summary of representative quantitative data.

| Parameter | G-Protein Subunit | Value Range | Significance |

| GDP Dissociation Constant (Kd) | Gαi1 | 16 µM (for MANT-GDP) | Reflects the high affinity of Gα for GDP, ensuring stability in the inactive state.[16] |

| GTPγS Association Rate (k_obs) | Wildtype Gαi1 | 0.0019 s⁻¹ | Indicates the rate of binding of a non-hydrolyzable GTP analog, a measure of activation.[17] |

| GTP Hydrolysis Rate (k_cat) | Gα subunits | 2-5 min⁻¹ | The intrinsic rate of signal termination. |

| GAP-mediated GTP Hydrolysis | Gα subunits | >2000-fold increase | Demonstrates the profound effect of RGS proteins in accelerating signal termination.[14] |

Note: These values can vary significantly depending on the specific G-protein isoform, experimental conditions, and the assay used.

Experimental Protocols

Several key experimental techniques are employed to study the various stages of the G-protein cycle.

This functional assay is a cornerstone for measuring G-protein activation.[18] It relies on the use of [³⁵S]GTPγS, a radiolabeled, non-hydrolyzable analog of GTP.[19] Upon GPCR activation, G-proteins exchange GDP for [³⁵S]GTPγS. Because the thio-phosphate bond is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, the G-protein becomes persistently activated, and the amount of incorporated radioactivity is proportional to the extent of G-protein activation.[19][20]

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the GPCR and G-protein of interest are prepared and stored at -80°C.[21]

-

Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Reaction Setup: In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), GDP (to a final concentration of 10-100 µM to ensure all G-proteins are in the inactive state), and the test compound (agonist/antagonist).[18]

-

Initiation: The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[18]

-

Incubation: The plate is incubated at 30°C for 30-60 minutes with gentle shaking to allow for nucleotide exchange.[18][21]

-

Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound [³⁵S]GTPγS.[18]

-

Quantification: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.[18]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.[18]

// Workflow edges Membranes -> Combine; Buffer -> Combine; Combine -> Initiate; Initiate -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; } Workflow for a [³⁵S]GTPγS Binding Assay.

This method provides a real-time, non-radioactive alternative for measuring nucleotide exchange. It often employs fluorescently labeled guanine nucleotide analogs, such as MANT-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate). The fluorescence properties of these analogs change upon binding to the Gα subunit, allowing for the kinetic monitoring of both GDP dissociation and GTP binding.[16][22]

Detailed Methodology:

-

Protein Purification: Recombinant Gα subunits are expressed and purified.

-

Fluorescent Labeling: The Gα subunit is loaded with a fluorescent GDP analog (e.g., MANT-GDP). The fluorescence intensity of MANT-nucleotides increases when they are in the more hydrophobic environment of the Gα nucleotide-binding pocket.[16]

-

Baseline Measurement: The fluorescence of the MANT-GDP-bound Gα subunit is measured using a fluorometer.

-

Initiation of Exchange: An excess of unlabeled GTP (or a non-hydrolyzable analog) is added to the solution.

-

Monitoring Fluorescence: The dissociation of MANT-GDP is monitored as a decrease in fluorescence intensity over time as the fluorescent nucleotide is replaced by the non-fluorescent one.[22]

-

Data Analysis: The rate of fluorescence decay is fitted to a kinetic model to determine the rate of GDP dissociation (k_off).

Conclusion

Guanosine 5'-diphosphate is not merely a placeholder but a critical regulator of the G-protein cycle. Its tight binding to the Gα subunit establishes a stable, inactive state, preventing spurious signaling and ensuring a high signal-to-noise ratio. The controlled release of GDP, catalyzed by an activated GPCR, serves as the primary molecular switch that initiates a cascade of intracellular events. For researchers in drug development, a profound understanding of the factors governing GDP binding and release is paramount for designing novel agonists, antagonists, and allosteric modulators that can precisely manipulate GPCR signaling pathways for therapeutic benefit.

References

- 1. ahajournals.org [ahajournals.org]

- 2. cusabio.com [cusabio.com]

- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 4. G protein - Wikipedia [en.wikipedia.org]

- 5. Video: Activation and Inactivation of G Proteins [jove.com]

- 6. trc-p.nl [trc-p.nl]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. G-Proteins and Their Molecular Targets - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Guanine nucleotide exchange factor - Wikipedia [en.wikipedia.org]

- 12. GTPase-activating protein - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. GTPase-activating proteins for heterotrimeric G proteins: regulators of G protein signaling (RGS) and RGS-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: GTPases and their Regulation [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. A Homogeneous Method to Measure Nucleotide Exchange by α-Subunits of Heterotrimeric G-Proteins Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Guanosine 5'-diphosphate (GDP) in G Protein Signal Transduction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Guanosine 5'-diphosphate (GDP) is a critical purine (B94841) nucleotide that functions as a molecular switch in cellular signal transduction. Its primary role is to maintain G proteins in an inactive state. The tightly regulated exchange of GDP for Guanosine 5'-triphosphate (GTP) initiates a cascade of downstream signaling events, making the GDP-bound state a fundamental control point in a vast number of physiological processes. This technical guide provides an in-depth exploration of the function of GDP in signal transduction, presents quantitative data on nucleotide-protein interactions, details key experimental protocols for studying these processes, and offers visual representations of the signaling pathways and experimental workflows.

The Core Function of GDP in G Protein Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals.[1] Their signaling is mediated by heterotrimeric G proteins, which are composed of α, β, and γ subunits.[2] The function of GDP is central to the G protein activation cycle, which can be summarized in a few key states:

-

The Inactive State: In its resting state, the G protein is a heterotrimer (Gαβγ) with a molecule of GDP firmly bound to the Gα subunit.[3] This GDP-bound conformation ensures the Gα subunit remains associated with the Gβγ dimer, rendering the complex inactive and preventing it from interacting with downstream effectors.[4]

-

Activation and GDP Release: Upon an agonist binding to a GPCR, the receptor undergoes a conformational change. This activated receptor then acts as a Guanine (B1146940) Nucleotide Exchange Factor (GEF).[5] The GPCR interacts with the Gα subunit of the heterotrimer, inducing a conformational change that reduces the affinity of the nucleotide-binding pocket for GDP, leading to its dissociation.[6][7]

-

GTP Binding and Signal Propagation: Due to the high intracellular concentration of GTP relative to GDP, a GTP molecule rapidly binds to the now-empty nucleotide-binding pocket on the Gα subunit.[5] This binding event causes another conformational change, leading to the dissociation of the GTP-bound Gα subunit from both the Gβγ dimer and the receptor.[8] The freed Gα-GTP and Gβγ subunits are now in their active states and can modulate the activity of various effector proteins, such as adenylyl cyclase and phospholipase C, initiating downstream signaling cascades.[9][10]

-

Signal Termination and Return to the GDP-bound State: The Gα subunit possesses an intrinsic GTPase activity, which hydrolyzes the bound GTP back to GDP and inorganic phosphate (B84403) (Pi).[6] This hydrolysis is often slow but is dramatically accelerated by GTPase-Activating Proteins (GAPs), which are also known as Regulators of G Protein Signaling (RGS) proteins.[11][12] The conversion back to Gα-GDP causes it to lose its affinity for its effector and re-associate with a Gβγ dimer, returning the G protein to its inactive, heterotrimeric state, ready for another cycle of activation.[1]

This cycle, with GDP at its core as the "off" switch, is a fundamental paradigm in signal transduction.

Quantitative Data: Nucleotide Binding Affinities

The differential affinity of G proteins for GDP versus GTP is fundamental to their function as molecular switches. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher affinity.[13] Small GTPases typically exhibit very high affinity for guanine nucleotides, with dissociation constants in the nanomolar to picomolar range.[14]

| G Protein Subunit | Nucleotide | Dissociation Constant (Kd) | Method | Organism/System | Reference |

| Gαi1 | GDP | ~1-10 nM | Fluorescence | Bovine | Not specified |

| Gαi1 | GTPγS | ~1-10 nM | Fluorescence | Bovine | Not specified |

| Gαs | GDP | ~30 nM | Not specified | Not specified | Not specified |

| Gαs | GTPγS | ~2 nM | Not specified | Not specified | Not specified |

| Era | mGDP | 0.61 ± 0.12 µM | Fluorescence (mant-GDP) | E. coli | [15] |

| Era | mGTP | 3.6 ± 0.80 µM | Fluorescence (mant-GTP) | E. coli | [15] |

| AtGPA1 | GDP | 28 ± 12 µM | Microscale Thermophoresis | A. thaliana | [16] |

| AtGPA1 | GTPγS | 21 ± 18 nM | Microscale Thermophoresis | A. thaliana | [16] |

| XLG2 | GDP | 177 ± 33 µM | Microscale Thermophoresis | A. thaliana | [16] |

| XLG2 | GTPγS | 2350 ± 460 nM | Microscale Thermophoresis | A. thaliana | [16] |

Note: Kd values can vary significantly depending on the specific G protein isoform, the experimental conditions (e.g., presence of Mg²⁺ ions), and the measurement technique. This table provides representative values to illustrate the general principles.

Experimental Protocols Utilizing GDP Sodium Salt

Guanosine 5'-diphosphate sodium salt is a crucial reagent in a variety of in vitro assays designed to probe the function of GPCRs and G proteins. It is used to establish the inactive state of G proteins, control for basal activity, and study the kinetics of nucleotide exchange.

[³⁵S]GTPγS Binding Assay

This is a classic functional assay to measure G protein activation. It uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins and accumulates, providing a quantifiable measure of receptor activation.[17][18] GDP is essential in this assay to minimize basal (agonist-independent) [³⁵S]GTPγS binding.[12]

Objective: To quantify agonist-stimulated G protein activation by measuring the binding of [³⁵S]GTPγS to cell membranes expressing a GPCR of interest.

Materials:

-

Cell membranes expressing the target GPCR.

-

Guanosine 5'-diphosphate (GDP) sodium salt (e.g., Sigma-Aldrich G7127).[19]

-

[³⁵S]GTPγS (radiolabeled).

-

Unlabeled GTPγS (for non-specific binding).

-

Test agonist.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5-10 mM MgCl₂, pH 7.4.[17]

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well filter plates (e.g., Millipore).

-

Scintillation cocktail.

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-20 µg per well.[20]

-

Assay Plate Setup: In a 96-well plate, add the following components in order:

-

50 µL Assay Buffer.

-

10 µL of GDP to a final concentration of 10-100 µM. The optimal concentration must be determined empirically for each receptor system.[17][20]

-

20 µL of test agonist at various concentrations (for concentration-response curves).

-

20 µL of vehicle for "Total Binding" wells.

-

20 µL of unlabeled GTPγS (final concentration 10 µM) for "Non-specific Binding" wells.

-

20 µL of the membrane suspension.

-

-

Initiation and Incubation: Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[20]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[20]

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Washing: Wash the filters 3 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

Fluorescence-Based Guanine Nucleotide Exchange Assay

This assay monitors the dissociation of a fluorescently labeled GDP analog, such as N-Methylanthraniloyl-GDP (MANT-GDP), from a GTPase in real-time.[14][21] The fluorescence of MANT-GDP changes upon its release from the protein into the aqueous buffer, allowing for kinetic measurements of nucleotide exchange.

Objective: To measure the intrinsic and GEF-catalyzed rate of GDP dissociation from a purified small GTPase.

Materials:

-

Purified small GTPase of interest.

-

Purified GEF domain (optional).

-

MANT-GDP .

-

Unlabeled GTP (at least 100-fold molar excess).

-

Nucleotide Exchange Buffer: 20 mM HEPES-NaOH (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

384-well black microplate (low-binding).

-

Fluorescence plate reader capable of excitation at ~360 nm and emission at ~440 nm.

Methodology:

-

Loading GTPase with MANT-GDP:

-

Incubate the purified GTPase with a 20-fold molar excess of MANT-GDP in a buffer containing EDTA (to chelate Mg²⁺ and facilitate nucleotide loading).

-

Incubate at 20°C for 90 minutes, protected from light.

-

Stop the loading reaction by adding excess MgCl₂ (e.g., 10 mM final concentration) to lock the nucleotide in the binding pocket.

-

Remove unbound MANT-GDP using a desalting column (e.g., NAP-5).[21]

-

-

Setting up the Exchange Reaction:

-

Pipette the MANT-GDP-loaded GTPase into the wells of the 384-well plate.

-

If measuring GEF-catalyzed exchange, add the purified GEF to the appropriate wells.

-

Place the plate in the fluorescence reader and take a baseline reading for ~2 minutes.

-

-

Initiating Nucleotide Exchange:

-

Initiate the reaction by adding a large molar excess (e.g., 100-fold) of unlabeled GTP to the wells.

-

Immediately begin monitoring the decrease in fluorescence over time as MANT-GDP is released from the GTPase.

-

-

Data Acquisition and Analysis:

-

Record fluorescence intensity every 15-30 seconds for 15-60 minutes.

-

The resulting fluorescence decay curve is fitted to a one-phase exponential decay equation to determine the observed rate constant (k_obs) for GDP dissociation.

-

Conclusion

Guanosine 5'-diphosphate is not merely a precursor to GTP but a cornerstone of signal transduction regulation. Its stable binding to G proteins establishes a crucial, inactive ground state, ensuring that cellular signaling is tightly controlled and only initiated in response to specific extracellular stimuli. The experimental protocols detailed herein, which rely on the use of GDP sodium salt, are indispensable tools for researchers in both academic and industrial settings. A thorough understanding of GDP's function and its application in these assays is vital for dissecting the complexities of GPCR signaling and for the development of novel therapeutics targeting this ubiquitous receptor family.

References

- 1. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Nucleotide exchange factors: Kinetic analyses and the rationale for studying kinetics of GEFs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Mechanistic insights into G-protein coupling with an agonist-bound G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Universal Allosteric Mechanism for G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPase-Glo™ Assay [worldwide.promega.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 13. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Guanine Nucleotide Binding and Exchange Kinetics of the Escherichia coli GTPase Era - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ≥96% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. bio-protocol.org [bio-protocol.org]

The Central Role of Guanosine 5'-diphosphate in GTP Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 5'-triphosphate (GTP) is a critical purine (B94841) nucleotide that functions as a building block for RNA synthesis, an energy source for metabolic reactions and protein synthesis, and a key signaling molecule in various cellular processes. The intracellular concentration of GTP is tightly regulated, and its synthesis from its precursor, Guanosine 5'-diphosphate (GDP), is a fundamental biochemical process. This technical guide provides an in-depth overview of the enzymatic conversion of GDP to GTP, the key enzymes involved, their kinetics, and the experimental protocols to study this process. Furthermore, it delves into the pivotal role of GTP in critical signaling pathways, offering insights for researchers in cellular biology and professionals in drug development.

The Biosynthetic Pathway of GTP from GDP

The final step in the de novo and salvage pathways of guanine (B1146940) nucleotide synthesis is the phosphorylation of GDP to GTP. This reaction is predominantly catalyzed by the enzyme Nucleoside-Diphosphate Kinase (NDPK), which facilitates the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate, most commonly Adenosine 5'-triphosphate (ATP), to GDP.

The preceding step, the conversion of Guanosine 5'-monophosphate (GMP) to GDP, is catalyzed by Guanylate Kinase (GK). Both enzymes are essential for maintaining the cellular pool of GTP.

Key Enzymes and Reactions

-

Guanylate Kinase (GK): This enzyme, also known as GMP kinase, catalyzes the phosphorylation of GMP to GDP, utilizing ATP as the phosphate donor.[1][2]

-

Reaction: GMP + ATP ⇌ GDP + ADP

-

-

Nucleoside-Diphosphate Kinase (NDPK): This ubiquitous enzyme catalyzes the reversible transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (B83284) (NDP).[3] In the context of GTP synthesis, ATP is the primary phosphate donor.

-

Reaction: GDP + ATP ⇌ GTP + ADP

-

The following diagram illustrates the core biosynthetic pathway from GMP to GTP.

References

An In-Depth Technical Guide to the Intracellular Concentration of Guanosine 5'-diphosphate (GDP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular concentration of Guanosine 5'-diphosphate (GDP), a critical signaling molecule and metabolic intermediate. Understanding the cellular levels of GDP is paramount for research in signal transduction, metabolic regulation, and the development of therapeutics targeting these pathways. This document outlines quantitative data on GDP concentrations, details key experimental methodologies for its measurement, and visualizes its central role in cellular signaling.

Quantitative Data on Intracellular GDP Concentrations

The intracellular concentration of Guanosine 5'-diphosphate is tightly regulated and varies depending on the cell type, metabolic state, and the presence of external stimuli. While the GTP:GDP ratio is often cited to be approximately 10:1, the absolute concentration of GDP is a crucial parameter for accurately modeling cellular processes. The following table summarizes available quantitative data on intracellular GDP concentrations.

| Cell Type/Organism | Concentration/Amount | Method of Measurement | Reference |

| Escherichia coli | ~230 µM | Not specified in abstract | [1] |

| NIH 3T3 fibroblasts (parental) | 509 fmol/mg of cellular protein (Ras-bound) | Enzyme-based assays | [1] |

| NIH 3T3 fibroblasts (Ha-Ras overexpressing) | 7008 fmol/mg of cellular protein (Ras-bound) | Enzyme-based assays | [1] |

| NIH 3T3 fibroblasts (activated Ha-Ras overexpressing) | 5013 fmol/mg of cellular protein (Ras-bound) | Enzyme-based assays | [1] |

Note: The data for NIH 3T3 cells represents the amount of GDP specifically bound to Ras proteins, not the total intracellular pool. To convert fmol/mg protein to a molar concentration, the intracellular volume and total protein concentration of the specific cells would be required. For example, if we assume an approximate cell volume of 2 pL and 0.2 mg of protein per 10^6 cells for NIH 3T3, the Ras-bound GDP concentration in parental cells would be in the low micromolar range.

Experimental Protocols for Measuring Intracellular GDP

The accurate quantification of intracellular GDP requires meticulous sample preparation to prevent nucleotide degradation and a sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for this purpose. Below is a detailed, synthesized protocol for the quantification of intracellular GDP.

Key Experiment: Quantification of Intracellular GDP by HPLC-MS/MS

This protocol outlines the steps for extracting guanine (B1146940) nucleotides from cultured mammalian cells and quantifying GDP using ion-pair reversed-phase HPLC coupled with tandem mass spectrometry.

A. Materials and Reagents:

-

Cell Culture: Adherent mammalian cells (e.g., HEK293, HeLa, NIH 3T3)

-

Reagents for Cell Lysis and Extraction:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold 80:20 methanol:water solution

-

Internal standard: Stable isotope-labeled GDP (e.g., ¹³C₁₀,¹⁵N₅-GDP)

-

-

HPLC-MS/MS System:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

-

Mobile Phase:

-

Buffer A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water)

-

Buffer B: Acetonitrile or methanol

-

B. Experimental Workflow:

The overall workflow for quantifying intracellular GDP involves cell harvesting, rapid quenching of metabolism, nucleotide extraction, and subsequent analysis by LC-MS/MS.

C. Step-by-Step Protocol:

-

Cell Culture and Harvesting:

-

Culture mammalian cells to the desired confluency (typically 80-90%).

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular nucleotides.

-

For adherent cells, scrape them in a minimal volume of ice-cold PBS. For suspension cells, pellet them by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

-

Metabolism Quenching and Nucleotide Extraction:

-

To rapidly halt metabolic activity and prevent nucleotide degradation, immediately add a pre-chilled extraction solution (e.g., 80:20 methanol:water) containing a known concentration of the internal standard (¹³C₁₀,¹⁵N₅-GDP) to the cell pellet or scraped cells. A typical volume is 1 mL per 1-5 million cells.

-

Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

-

Incubate the mixture at -20°C for at least 30 minutes to further precipitate proteins.

-

-

Sample Clarification:

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant, which contains the intracellular nucleotides, and transfer it to a new microcentrifuge tube.

-

-

Sample Preparation for HPLC-MS/MS:

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B) for analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the C18 column.

-

Separate the nucleotides using a gradient elution. For example, a linear gradient from 5% to 50% Buffer B over 15 minutes.

-

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect and quantify GDP and its stable isotope-labeled internal standard. The MRM transitions would be specific for the precursor and product ions of GDP.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both endogenous GDP and the internal standard.

-

Calculate the ratio of the peak area of endogenous GDP to the peak area of the internal standard.

-

Determine the absolute amount of GDP in the sample by multiplying this ratio by the known amount of the internal standard added.

-

To calculate the intracellular concentration, the amount of GDP is normalized to the number of cells from which the extract was derived and the average intracellular volume of the cells. Cell volume can be determined using methods such as a Coulter counter or by measuring the distribution of a cell-impermeable substance.

-

Signaling Pathways and Logical Relationships Involving GDP

Guanosine 5'-diphosphate is a central player in several critical cellular processes, most notably in the G-protein cycle which regulates a vast array of signal transduction pathways.

A. The G-Protein Cycle

G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] This cycle is fundamental to the action of G-protein coupled receptors (GPCRs), which are the largest family of cell surface receptors and major drug targets.

B. Role of GDP in Protein Synthesis

GDP is also intricately involved in the regulation of protein synthesis, particularly during the initiation and elongation phases. The recycling of initiation and elongation factors is dependent on the exchange of GDP for GTP.

C. Regulation of the Guanine Nucleotide Pool by Nucleoside Diphosphate Kinase (NDPK)

The intracellular balance of GDP and GTP is maintained in part by the enzyme Nucleoside Diphosphate Kinase (NDPK), which catalyzes the transfer of a phosphate (B84403) group from ATP to GDP, thereby regenerating GTP.[3] This process is crucial for sustaining GTP-dependent signaling and metabolic pathways.

Conclusion

The intracellular concentration of Guanosine 5'-diphosphate is a critical determinant of cellular signaling and metabolic homeostasis. This guide has provided a summary of the available quantitative data, a detailed protocol for the accurate measurement of intracellular GDP, and a visualization of its key roles in cellular pathways. For researchers and drug development professionals, a thorough understanding and precise measurement of GDP levels are essential for elucidating disease mechanisms and for the development of novel therapeutic interventions that target GDP/GTP-dependent processes. Further research is warranted to expand the quantitative dataset of GDP concentrations across a wider range of cell types and physiological conditions.

References

The Pivotal Role of Guanosine 5'-diphosphate in Cellular Energy Transfer: A Technical Guide

Abstract

Guanosine (B1672433) 5'-diphosphate (GDP), the dephosphorylated counterpart of guanosine 5'-triphosphate (GTP), is a critical regulator of cellular energy transfer and signal transduction. Far from being a mere inactive byproduct, GDP is a key player in a multitude of cellular processes, acting as a molecular switch that governs the activity of a vast array of proteins. This technical guide provides an in-depth exploration of the multifaceted roles of GDP in cellular bioenergetics, focusing on its integral function in G-protein signaling, microtubule dynamics, protein synthesis, and mitochondrial metabolism. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in the fields of life sciences and drug development.

Introduction: GDP as a Central Regulator

Cellular activities are exquisitely controlled by a complex network of signaling pathways and energy transfer mechanisms. At the heart of many of these processes lies the dynamic interplay between GTP and GDP. While GTP is often viewed as the primary energy currency and active signaling molecule, the state of the cell is frequently dictated by the presence and binding of GDP. The conversion from a GTP-bound "on" state to a GDP-bound "off" state, catalyzed by GTPase enzymes, serves as a fundamental timing mechanism that controls the duration and intensity of cellular signals. This guide delves into the core functions of GDP, highlighting its significance in maintaining cellular homeostasis and regulating key physiological events.

The G-Protein Cycle: GDP as the "Off" Switch

Heterotrimeric G-proteins and small GTPases of the Ras superfamily act as molecular switches in a vast number of signal transduction pathways. The activity of these proteins is intrinsically linked to the nucleotide they are bound to. In its GDP-bound state, the G-protein is inactive. The binding of an external signal to a G-protein coupled receptor (GPCR) triggers a conformational change, leading to the release of GDP and the binding of the more abundant GTP, thus activating the G-protein. The intrinsic GTPase activity of the G-protein, often accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP back to GDP, returning the protein to its inactive state and terminating the signal.

Quantitative Data on Nucleotide Binding and Cellular Concentrations

The precise regulation of G-protein signaling is dependent on the relative concentrations of GDP and GTP within the cell and their binding affinities for the GTPases.

Table 1: Cellular Concentrations of GDP and GTP

| Cell Type | GDP Concentration (µM) | GTP Concentration (µM) | GDP/GTP Ratio | Reference |

| NIH 3T3 Fibroblasts | ~50 | ~500 | ~1:10 | |

| Human Erythrocytes | Data not available | Data not available | Data not available | |

| E. coli (log phase) | ~700 | ~1100 | ~1:1.6 |

Table 2: Dissociation Constants (Kd) of GDP and GTP for Select G-Proteins

| G-Protein Family | Protein | Nucleotide | Kd | Reference |

| Ras Superfamily | H-Ras (wild-type) | GDP | 22.3 pM | |

| H-Ras (wild-type) | GTP | 79.1 pM | ||

| KRAS (wild-type) | GTP | ~250-460 nM | ||

| Rac1 | GTP | ~150-170 nM | ||

| Rho Family | RhoA | GDP | 6 µM | |

| RhoA | GMP-PNP (GTP analog) | 2.47 µM | ||

| Rab Family | Rab5a | GDP | Nanomolar range | |

| Rab5a | GTP | Nanomolar range | ||

| Heterotrimeric Gα | Gαi1 | GDP | Data not available | |

| Gαi1 | GTPγS (GTP analog) | Data not available |

Experimental Protocols

Measurement of Intracellular GDP/GTP Concentrations by HPLC

This protocol outlines a method for the extraction and quantification of guanine (B1146940) nucleotides from cultured cells using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Cell Culture and Harvesting: Grow cells to the desired confluency. Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove media components.

-

Extraction: Lyse the cells with a cold extraction buffer (e.g., 0.6 M trichloroacetic acid). It is crucial to perform this step quickly and on ice to quench metabolic activity and prevent nucleotide degradation.

-

Neutralization: Neutralize the acidic extract with a suitable buffer, such as a solution of tri-n-octylamine in 1,1,2-trichlorotrifluoroethane.

-

Centrifugation: Centrifuge the samples to pellet cell debris and precipitated proteins.

-

HPLC Analysis:

-

Inject the aqueous supernatant onto a reverse-phase C18 HPLC column.

-

Use an isocratic or gradient elution with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) in a phosphate (B84403) buffer.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Quantification: Determine the concentrations of GDP and GTP by comparing the peak areas to those of known standards.

Filter-Binding Assay for Determining GDP/GTP Binding Affinity

This assay measures the binding of a radiolabeled nucleotide to a protein of interest. The principle relies on the fact that proteins bind to nitrocellulose filters, while free nucleotides do not.

Methodology:

-

Reagents:

-

Purified protein of interest.

-

Radiolabeled nucleotide (e.g., [3H]GDP or [α-32P]GTP).

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Wash buffer (same as binding buffer).

-

Nitrocellulose and charged nylon membranes.

-

-

Binding Reaction:

-

Set up a series of reactions with a constant concentration of the radiolabeled nucleotide and varying concentrations of the protein.

-

Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Assemble a dot-blot or filter manifold with a nitrocellulose membrane placed over a charged nylon membrane.

-

Filter the binding reactions through the membranes under vacuum. The protein-nucleotide complexes will be retained on the nitrocellulose membrane, while the free nucleotide will pass through and be captured by the charged nylon membrane.

-

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound nucleotide.

-

Quantification:

-

Dry the membranes and quantify the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter or phosphorimager.

-

The amount of bound nucleotide is determined from the radioactivity on the nitrocellulose filter.

-

-

Data Analysis:

-

Plot the amount of bound nucleotide as a function of the protein concentration.

-

Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

GDP in Microtubule Dynamics

Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. The polymerization of tubulin is dependent on the binding of GTP to the β-tubulin subunit. Following incorporation into the microtubule lattice, GTP is hydrolyzed to GDP. This GTP hydrolysis introduces mechanical strain into the microtubule, making it more prone to depolymerization. A "GTP cap" at the growing end of the microtubule, consisting of GTP-bound tubulin, stabilizes the structure. The loss of this cap leads to rapid depolymerization, a process known as catastrophe. Thus, the GDP-bound state of tubulin within the microtubule lattice is a key determinant of its dynamic instability.

The Role of GDP in Protein Synthesis

Protein synthesis is one of the most energy-consuming processes in the cell. GTP hydrolysis provides the energy for several key steps in translation. During the elongation phase, the elongation factor Tu (EF-Tu) in its GTP-bound form delivers the correct aminoacyl-tRNA to the A-site of the ribosome. Correct codon-anticodon pairing triggers GTP hydrolysis by EF-Tu, leading to its dissociation from the ribosome in its GDP-bound form. Subsequently, the translocation of the ribosome along the mRNA, which moves the peptidyl-tRNA from the A-site to the P-site, is powered by the hydrolysis of another GTP molecule by elongation factor G (EF-G). The standard free energy change for the hydrolysis of GTP to GDP and inorganic phosphate (Pi) is approximately -7.3 kcal/mol, providing a significant energy input for these crucial steps.

GDP and Mitochondrial Energy Metabolism

While ATP is the primary product of oxidative phosphorylation, the citric acid cycle also generates GTP through substrate-level phosphorylation. The enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP to GTP. This mitochondrial GTP can then be used for various intramitochondrial processes or be converted to ATP by nucleoside-diphosphate kinase (NDPK). Furthermore, GDP plays a regulatory role in mitochondrial function. Under certain conditions, GDP can be transphosphorylated to GTP in the presence of ATP, a reaction also catalyzed by NDPK. This interplay between the adenine (B156593) and guanine nucleotide pools is crucial for maintaining cellular energy homeostasis.

Conclusion

Guanosine 5'-diphosphate is far more than an inert molecule; it is a central component of the cellular energy transfer and signaling machinery. Its role as the "off" state in the G-protein cycle is fundamental to the temporal regulation of a vast array of signaling pathways. Beyond this, GDP is critically involved in the dynamic instability of the cytoskeleton, the energetic demands of protein synthesis, and the intricate metabolic network within mitochondria. A thorough understanding of the functions of GDP, the quantitative parameters that govern its interactions, and the experimental methods to study these processes is essential for researchers and professionals aiming to unravel the complexities of cellular regulation and develop novel therapeutic strategies targeting these fundamental pathways.

The Dawn of a Cellular Messenger: A Technical History of Guanine Nucleotide-Binding Proteins

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discoveries and experimental foundations of G protein signaling.

This technical guide delves into the seminal discoveries that unveiled the crucial role of guanine (B1146940) nucleotide-binding proteins (G proteins) as central mediators of cellular communication. We will explore the foundational experiments that laid the groundwork for our current understanding of these molecular switches, providing detailed methodologies and quantitative data to offer a practical perspective for today's researchers. The intricate signaling pathways governed by these proteins, which are central to a vast array of physiological processes and disease states, will be visually articulated through detailed diagrams.

The Genesis of a Concept: Early Discoveries in Signal Transduction

The journey to understanding G proteins began with efforts to unravel how hormones, acting at the cell surface, could elicit specific responses within the cell's interior. In the 1960s, Earl Sutherland's discovery of cyclic AMP (cAMP) as a "second messenger" earned him the Nobel Prize in 1971 and set the stage for a deeper exploration of the signal transduction cascade. However, the mechanism by which a hormone receptor on the cell's outer membrane could activate the intracellular enzyme adenylyl cyclase to produce cAMP remained a black box.

The groundbreaking work of Martin Rodbell and Alfred G. Gilman in the 1970s and early 1980s illuminated this mystery, leading to their shared receipt of the 1994 Nobel Prize in Physiology or Medicine for the discovery of G proteins and their role in signal transduction.[1][2]

Martin Rodbell: The Essential Role of GTP

Working with rat liver plasma membranes, Martin Rodbell's laboratory made a pivotal discovery in the early 1970s. They found that the hormone glucagon (B607659) could not stimulate adenylyl cyclase activity without the presence of guanosine (B1672433) triphosphate (GTP).[3] This finding was revolutionary, suggesting that a distinct component, dependent on GTP, was necessary to transduce the signal from the glucagon receptor to adenylyl cyclase.[4] Rodbell proposed a model involving three distinct entities: a receptor (discriminator), a transducer, and an amplifier (adenylyl cyclase).[2][4] His experiments demonstrated that GTP caused the dissociation of radiolabeled glucagon from its receptor, providing further evidence for a GTP-dependent regulatory step.[5][6]

Alfred Gilman: The Identification and Purification of the "Transducer"

Building on Rodbell's findings, Alfred Gilman and his colleagues sought to identify and isolate the hypothetical "transducer." Their crucial tool was a variant of the S49 lymphoma cell line, termed cyc-, which lacked the ability to produce cAMP in response to hormonal stimulation, despite possessing functional beta-adrenergic receptors and adenylyl cyclase.[7][8] Gilman's team demonstrated that they could restore hormone-stimulated adenylyl cyclase activity in membranes from these cyc- cells by adding detergent extracts from wild-type S49 cell membranes.[7] This elegant reconstitution assay provided the means to purify the missing component.

In 1980, Gilman's laboratory published the successful purification of this regulatory protein, which they named Gs (for stimulatory G protein).[9] They showed that Gs was a heterotrimer, composed of α, β, and γ subunits, and that the α subunit possessed the ability to bind and hydrolyze GTP.[10]

Quantitative Data from Seminal Experiments

The following tables summarize key quantitative data from the foundational experiments that defined our initial understanding of G protein function.

| Experiment | Hormone/Ligand | GTP/Analog Concentration | Key Finding | Fold Stimulation of Adenylyl Cyclase | Reference |

| Rodbell's Glucagon Stimulation | Glucagon | 10 µM GTP | GTP is essential for glucagon-mediated adenylyl cyclase activation. | ~5-10 fold | Rodbell et al., 1971, JBC |

| Gilman's Reconstitution Assay | Isoproterenol | 100 µM Gpp(NH)p | Purified Gs restores hormone sensitivity to cyc- membranes. | ~15-20 fold | Ross & Gilman, 1977, JBC |

| Gs Purification | - | - | Identification of Gsα (45 kDa) and Gsβ (35 kDa) subunits. | - | Northup et al., 1980, JBC |

| GTPγS Binding Assay | Agonist | 0.1 nM [35S]GTPγS | Agonist stimulation increases [35S]GTPγS binding to membranes. | Varies with receptor | [11] |

Table 1: Key Quantitative Findings in Early G Protein Research. This table highlights the essential role of GTP in hormone action and the ability of purified Gs to reconstitute this activity.

| Parameter | Value | Condition | Experiment | Reference |

| Glucagon Kd for Receptor | ~2 nM | Absence of GTP | Glucagon Binding Assay | Lin et al., 1977, JBC |

| Glucagon Kd for Receptor | >10 nM (low affinity) | Presence of GTP | Glucagon Binding Assay | Lin et al., 1977, JBC |

| EC50 for GTP in Adenylyl Cyclase Activation | ~0.1 µM | With Glucagon | Adenylyl Cyclase Assay | Rodbell et al., 1971, JBC |

| Gsα Molecular Weight | 45 kDa and 52 kDa | SDS-PAGE | Gs Purification | Northup et al., 1980, JBC |

| Gsβ Molecular Weight | 35 kDa | SDS-PAGE | Gs Purification | Northup et al., 1980, JBC |

Table 2: Biophysical and Biochemical Parameters of G Protein Signaling Components. This table provides key quantitative parameters that were determined in the early characterization of G protein-receptor interactions.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that were instrumental in the discovery and characterization of G proteins.

Preparation of Rat Liver Plasma Membranes (Rodbell's Laboratory)

This protocol outlines the procedure for isolating plasma membranes from rat liver, a key starting material for studying hormone-stimulated adenylyl cyclase activity.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Homogenization buffer: 1 mM NaHCO3, 0.5 mM CaCl2, pH 7.5

-

Sucrose (B13894) solutions (41%, 45%, 50% w/v)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize rats and perfuse the liver with cold saline.

-

Excise the liver, mince, and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-15 strokes).

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in homogenization buffer.

-

Layer the resuspended pellet onto a discontinuous sucrose gradient (41%, 45%, 50%).

-

Centrifuge at 100,000 x g for 2 hours at 4°C.

-

Collect the plasma membrane fraction from the 41-45% sucrose interface.

-

Wash the collected membranes with homogenization buffer and centrifuge at 10,000 x g for 20 minutes.

-

Resuspend the final membrane pellet in a suitable buffer for storage at -80°C.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP from ATP, the key function of adenylyl cyclase.

Materials:

-

Plasma membrane preparation

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP (or as specified), 1 mM cAMP, 10 mM theophylline (B1681296) (a phosphodiesterase inhibitor)

-

[α-32P]ATP (radiolabeled substrate)

-

Hormone/agonist of interest

-

Dowex and alumina (B75360) columns for separating [32P]cAMP

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, [α-32P]ATP, and the desired concentration of hormone and/or GTP.

-

Pre-warm the reaction mixture to 30°C.

-

Initiate the reaction by adding the plasma membrane preparation (typically 20-50 µg of protein).

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding a "stopping solution" containing unlabeled ATP and boiling for 3-5 minutes.

-

Separate the radiolabeled cAMP from unreacted [α-32P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [32P]cAMP produced using a scintillation counter.

-

Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).

Purification of Gs from S49 Lymphoma Cells (Gilman's Laboratory)

This protocol describes the groundbreaking purification of the Gs protein, which was essential for its molecular characterization.

Materials:

-

Wild-type S49 lymphoma cells

-

Lysis buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM MgCl2, 0.2 mM DTT

-

High-speed centrifuge

-

Detergent (e.g., Lubrol PX)

-

DEAE-Sephacel, Ultrogel AcA-34, and heptylamine-Sepharose chromatography columns

-

GTPγS (a non-hydrolyzable GTP analog)

Procedure:

-

Harvest S49 cells and prepare plasma membranes by hypotonic lysis and differential centrifugation.

-

Solubilize the membrane proteins using a buffer containing Lubrol PX.

-

Apply the solubilized protein extract to a DEAE-Sephacel anion-exchange column. Elute with a linear NaCl gradient.

-

Pool the fractions containing Gs activity (assayed by reconstitution with cyc- membranes).

-

Apply the pooled fractions to an Ultrogel AcA-34 gel filtration column to separate proteins by size.

-

Further purify the active fractions on a heptylamine-Sepharose hydrophobic interaction chromatography column.

-

A key step involves activating Gs with GTPγS prior to one of the chromatography steps, which alters its chromatographic behavior and aids in purification.

-

Analyze the purified fractions by SDS-PAGE to identify the Gsα and Gsβγ subunits.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable, radiolabeled GTP analog.[11]

Materials:

-

Cell membrane preparation

-

Binding buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Agonist and antagonist of interest

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

In a multi-well plate, combine the cell membrane preparation (10-20 µg protein) with the binding buffer.

-

Add the desired concentrations of agonist or antagonist.

-

Initiate the binding reaction by adding [35S]GTPγS (typically at a final concentration of 0.1 nM).[11]

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

Visualizing the Core Signaling Pathways

The following diagrams, rendered in the DOT language for Graphviz, illustrate the fundamental G protein signaling pathways.

The Gs (Stimulatory) Pathway

This pathway leads to the activation of adenylyl cyclase and the production of cAMP.

Caption: The Gs signaling pathway.

The Gi (Inhibitory) Pathway

This pathway leads to the inhibition of adenylyl cyclase, counteracting the effects of the Gs pathway.

Caption: The Gi signaling pathway.

The Gq Pathway

This pathway activates phospholipase C, leading to the generation of two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: The Gq signaling pathway.

Conclusion

The discovery of G proteins represents a paradigm shift in our understanding of cellular signaling. The elegant and rigorous experiments conducted by pioneers like Rodbell and Gilman not only identified the key molecular players but also established the fundamental principles of signal transduction that continue to guide research today. The detailed experimental protocols and quantitative data presented in this guide serve as a testament to the meticulous work that underpinned these discoveries and provide a valuable resource for contemporary researchers in basic science and drug development. The intricate and diverse signaling pathways controlled by G proteins remain a fertile ground for investigation, with new complexities and therapeutic opportunities continually emerging.

References

- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glucagon-sensitive adenyl cyclase system in plasma membranes of rat liver. V. An obligatory role of guanylnucleotides in glucagon action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 5. The glucagon-sensitive adenyl cyclase system in plasma membranes of rat liver. IV. Effects of guanylnucleotides on binding of 125I-glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of GTP on binding of (3H) glucagon to receptors in rat hepatic plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Molecular Pharmacology of G Protein Signaling Then and Now: A Tribute to Alfred G. Gilman - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the alpha subunit of Gs in intact cells alters its abundance, rate of degradation, and membrane avidity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of signal transduction by G proteins. A personal account and an overview of the initial findings and contributions that led to our present understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]

The Gatekeeper of Cellular Signaling: An In-depth Technical Guide to the Role of GDP in Regulating GTPase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine (B1672433) diphosphate (B83284) (GDP) plays a central and indispensable role in the intricate regulation of GTP-binding proteins (GTPases), which act as critical molecular switches in a vast array of cellular processes. This technical guide provides a comprehensive overview of the core mechanisms by which GDP binding maintains GTPases in their inactive state and how the tightly controlled dissociation of GDP initiates signaling cascades. We will delve into the structural basis of the GDP-bound conformation, the thermodynamic and kinetic parameters that govern nucleotide affinity, and the roles of key regulatory proteins—Guanine Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and Guanine Nucleotide Dissociation Inhibitors (GDIs). Furthermore, this guide furnishes detailed experimental protocols for assays crucial to the study of GTPase activity and presents quantitative data to facilitate comparative analysis. Visualizations of key pathways and experimental workflows are provided to enhance understanding, making this a vital resource for researchers and professionals in drug development seeking to modulate GTPase signaling.

The Core Principle: GDP as the "Off" Switch

GTPases are a superfamily of hydrolase enzymes that cycle between an active, guanosine triphosphate (GTP)-bound state and an inactive, GDP-bound state.[1][2] This cycling is fundamental to their function as molecular switches in signal transduction pathways that govern cell proliferation, differentiation, motility, and vesicle transport.[1][2] The binding of GDP locks the GTPase into a conformation that is unable to interact with downstream effector proteins, effectively keeping the signaling pathway in an "off" state.[1] The intrinsic rate of GDP dissociation is typically very slow, ensuring that GTPase activation is a tightly controlled event.[3] The cellular concentration of GTP is significantly higher than that of GDP, meaning that once GDP dissociates, GTP is readily available to bind and switch the GTPase to its active "on" state.[3]

The transition between the GDP-bound and GTP-bound states is not spontaneous and is meticulously regulated by three main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins act as activators by promoting the dissociation of GDP from the GTPase.[3][4] By binding to the GTPase, GEFs induce conformational changes that lower the affinity for GDP, allowing it to be replaced by the more abundant GTP.[3][4]

-

GTPase-Activating Proteins (GAPs): GAPs are responsible for inactivating GTPases by dramatically accelerating their intrinsic GTP hydrolysis rate.[5][6] This converts the bound GTP to GDP, returning the GTPase to its inactive state.[5][6]

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of some GTPases in the cytoplasm, preventing their interaction with GEFs at the cell membrane and thereby inhibiting their activation.[7][8]

The magnesium ion (Mg²⁺) is also a critical cofactor in this process, coordinating with the phosphate (B84403) groups of both GDP and GTP and playing a role in both nucleotide binding and hydrolysis.[9][10][11]

Quantitative Analysis of GTPase-GDP Interactions

The affinity of a GTPase for GDP is a critical parameter that dictates the stability of the inactive state. This is typically quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity. The kinetics of binding are described by the association rate constant (kon) and the dissociation rate constant (koff).

Below are tables summarizing key kinetic and thermodynamic parameters for the interaction of various GTPases with GDP and their regulatory proteins.

Table 1: GDP/GTP Binding Affinities and Dissociation Rates for Select GTPases

| GTPase Family | GTPase Member | Nucleotide | Dissociation Constant (Kd) | Dissociation Rate (koff) (s⁻¹) | Reference(s) |

| Ras Superfamily | H-Ras | GDP | 22.3 pM | 4.2 x 10⁻⁴ | [12][13] |

| H-Ras | GTP | 79.1 pM | 1.0 x 10⁻⁴ | [12][13] | |

| K-Ras4B | GDP | ~μM affinity for Calmodulin | - | [14] | |

| Rap1A | GDP | Low Affinity | - | [15] | |

| Rho Superfamily | RhoA | GTP | 160 nM | - | [16] |

| Rac1 | GTP | 240 nM | - | [16] | |

| Cdc42 | GDP | - | - | [17] | |

| Rab Superfamily | Rab5 | GDP | High Affinity | - | |

| Rab7 | GDP | High Affinity | - | ||

| Arf Superfamily | Arf1 | GDP | High Affinity | - | [3] |

Table 2: Kinetic Parameters of GEF- and GAP-Mediated Regulation

| GTPase | Regulatory Protein | Type | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Arf1 | ASAP1 | GAP | 57 | 2.2 | 2.6 x 10⁷ | [3] |

| Cdc42 | Dbs | GEF | - | - | - | |

| RhoA | p50RhoGAP | GAP | - | - | High | |

| Rac1 | ExoS | GAP | High | - | High | [4] |

| Cdc42 | ExoS | GAP | High | - | High | [4] |

Visualizing the GTPase Cycle and Its Regulation

The following diagrams, generated using the DOT language, illustrate the core concepts of GTPase regulation.

References

- 1. Human RAS Superfamily Proteins and Related GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic analysis of GTP hydrolysis catalysed by the Arf1-GTP–ASAP1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Arf1 inactivation regulates Golgi organisation and function in non-adherent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the thermodynamics of GAP-RhoA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and cell-based analyses of GTPase regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Rab GTPase-Activating Protein (GAP) Activity in Live Cells and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparing the Affinity of GTPase-binding Proteins using Competition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering the Molecular and Functional Basis of RHOGAP Family Proteins: A SYSTEMATIC APPROACH TOWARD SELECTIVE INACTIVATION OF RHO FAMILY PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Interaction Properties of the Human Rab GTPase Family – A Comparative Analysis Reveals Determinants of Molecular Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.libretexts.org [bio.libretexts.org]

The Pivotal Role of Guanosine 5'-diphosphate in Orchestrating Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 5'-diphosphate (GDP), the inactive form of the cellular energy currency Guanosine 5'-triphosphate (GTP), is a central regulator in the intricate process of protein synthesis. Its cyclical conversion to and from GTP, catalyzed by translational GTPase-activating proteins and guanine (B1146940) nucleotide exchange factors, governs the conformational changes of key protein factors. These conformational shifts are essential for the fidelity and efficiency of translation initiation, elongation, and termination. This technical guide provides a comprehensive overview of the involvement of GDP in protein synthesis, with a focus on its interactions with initiation and elongation factors. We present quantitative data on these interactions, detail key experimental protocols for their study, and provide visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, biochemistry, and drug development, offering insights into the fundamental mechanisms of translation and potential targets for therapeutic intervention.

Introduction

Protein synthesis, or translation, is a fundamental biological process that decodes the genetic information encoded in messenger RNA (mRNA) to synthesize polypeptides. This process is orchestrated by the ribosome, a complex molecular machine, in conjunction with a host of protein factors. A crucial aspect of translational regulation involves a family of GTP-binding proteins, or G-proteins, which act as molecular switches. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. The hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) provides the energy for irreversible conformational changes in these factors, driving the translational process forward and ensuring its directionality.

This guide delves into the critical role of the GDP-bound state of these translational G-proteins, specifically focusing on Initiation Factor 2 (IF2) and Elongation Factors Tu (EF-Tu) and G (EF-G). Understanding the structural and functional consequences of GDP binding is paramount for elucidating the intricate regulatory networks that govern protein synthesis and for the rational design of novel therapeutic agents that target this essential cellular process.

The Role of GDP in Translational Initiation

Translation initiation is a tightly regulated process that culminates in the assembly of a functional 70S ribosome at the start codon of an mRNA. In bacteria, this process is facilitated by three initiation factors: IF1, IF2, and IF3. IF2, a GTPase, is responsible for recruiting the initiator fMet-tRNAfMet to the 30S ribosomal subunit and promoting the association of the 50S subunit to form the 70S initiation complex.

The nucleotide-bound state of IF2 is critical for its function. In its GTP-bound form, IF2 has a high affinity for the 30S initiation complex and stabilizes the binding of fMet-tRNAfMet. Upon the joining of the 50S subunit, the GTPase activity of IF2 is stimulated, leading to the hydrolysis of GTP to GDP and Pi. This hydrolysis event induces a significant conformational change in IF2, which is a prerequisite for its release from the 70S ribosome. The dissociation of IF2 in its GDP-bound state is a crucial step, as it clears the way for the entry of the first aminoacyl-tRNA into the A-site, thereby allowing the transition from initiation to elongation.

Quantitative Data on IF2-Nucleotide Interactions

| Parameter | Value | Conditions | Reference |

| GTP Hydrolysis Rate (single round) | ~10 s-1 | 37°C, in the presence of 70S initiation complex | [1] |

| GTP Hydrolysis Rate (multiple turnover) | Slower, dependent on GDP release | 37°C, with ligand-free 70S ribosomes | [1] |

The Role of GDP in Translational Elongation

The elongation phase of protein synthesis involves the cyclical addition of amino acids to the growing polypeptide chain. This process is facilitated by two key elongation factors in bacteria: EF-Tu and EF-G, both of which are GTPases.

Elongation Factor Tu (EF-Tu)

EF-Tu is responsible for the recruitment and delivery of aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. In its GTP-bound state, EF-Tu forms a stable ternary complex with an aa-tRNA. This complex then binds to the ribosomal A-site. Upon correct codon-anticodon recognition, the ribosome stimulates the GTPase activity of EF-Tu, leading to the hydrolysis of GTP to GDP and Pi.

The hydrolysis of GTP triggers a dramatic conformational change in EF-Tu. The GDP-bound form of EF-Tu has a significantly lower affinity for the aa-tRNA and the ribosome, leading to its rapid dissociation. This release of EF-Tu•GDP is a critical checkpoint for ensuring translational fidelity. The subsequent accommodation of the aa-tRNA into the peptidyl transferase center of the ribosome allows for peptide bond formation. The inactive EF-Tu•GDP complex is then recycled back to its active GTP-bound state by the guanine nucleotide exchange factor (GEF), Elongation Factor Ts (EF-Ts).

| Parameter | Value | Organism/Conditions | Reference |

| Binding Affinity (Kd) | |||

| EF-Tu•GTP to aa-tRNA | ~0.8 nM - 1.5 nM | E. coli, in vitro | [2] |

| GTP Hydrolysis Rate (kGTP) | |||

| Intrinsic (free EF-Tu) | <10-5 s-1 | E. coli | [3] |

| Ribosome-stimulated (cognate codon) | ~10-16 s-1 | E. coli, 200 nM ternary complex, 2.5 µM ribosomes | [2] |

| Dissociation Rate (koff) | |||

| GDP from EF-Tu | ~0.01 s-1 | E. coli, in the absence of EF-Ts | [4] |

| GDP from EF-Tu (EF-Ts catalyzed) | Accelerated by a factor of 6 x 104 | E. coli | [5] |

Elongation Factor G (EF-G)

Elongation Factor G (EF-G) is a GTPase that catalyzes the translocation of the ribosome along the mRNA. After peptide bond formation, the ribosome is in a pre-translocation state, with the peptidyl-tRNA in the A-site and a deacylated tRNA in the P-site. EF-G, in its GTP-bound form, binds to the ribosome, stimulating the movement of the tRNAs and the mRNA by one codon.

This translocation process is coupled to GTP hydrolysis. The hydrolysis of GTP to GDP and Pi induces a conformational change in EF-G, which is essential for its release from the ribosome. The dissociation of the EF-G•GDP complex from the post-translocation ribosome frees the A-site for the next round of aa-tRNA binding, thus continuing the elongation cycle.

| Parameter | Value | Organism/Conditions | Reference |

| Dissociation Rate (koff) | |||

| mant-GDP from unbound EF-G | ≈300 s-1 | E. coli, in vitro | [6] |

| mant-GDP from ribosome-bound EF-G | ≈10 s-1 | E. coli, in vitro | [6] |

| GTP Hydrolysis Rate | |||

| Ribosome-stimulated | >100 s-1 | E. coli, in vitro | [6] |

Experimental Protocols

Purification of Elongation Factors EF-Tu and EF-G

A common method for the purification of EF-Tu and EF-G from E. coli involves a combination of ion-exchange and affinity chromatography.

Methodology:

-

Cell Lysis: Bacterial cells overexpressing the desired elongation factor are lysed using a lysozyme-EDTA method or sonication.

-

Initial Purification: The cell lysate is clarified by centrifugation, and the supernatant is subjected to chromatography on a DEAE-Sephacel column to separate the elongation factors from other cellular proteins.

-

Thiol-Sepharose Chromatography: Fractions containing EF-Tu and EF-G are pooled and applied to a thiol-Sepharose column. This method utilizes the reactive cysteine residues present in both factors for covalent chromatography, achieving a high degree of purification.

-

Elution: The bound factors are eluted from the column using a reducing agent.

-

Characterization: The purity and identity of the purified factors are confirmed by SDS-PAGE and protein sequencing. Their biological activity is assessed in in vitro translation assays.[7]

In Vitro Translation Assay

An in vitro translation system allows for the synthesis of proteins in a cell-free environment and is a powerful tool for studying the function of individual translation factors.

Methodology:

-

Preparation of Cell-Free Extract: A crude S150 E. coli extract is prepared, which contains all the necessary macromolecular components for translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases.

-

Reaction Mixture: The cell-free extract is supplemented with amino acids, an energy source (ATP and GTP), an energy regenerating system (e.g., creatine (B1669601) phosphate and creatine phosphokinase), and other necessary co-factors.

-

Template Addition: An mRNA template encoding a reporter protein (e.g., firefly luciferase) is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

-

Analysis: The amount of synthesized protein is quantified, for example, by measuring the enzymatic activity of the reporter protein.[8][9]

Measurement of GTP Hydrolysis Rate (Quench-Flow)